2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core with carboxylic acid groups at the 2 and 5 positions. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method involves the reaction of 1,2-phenylenediamine with 2-carboxybenzaldehyde in the presence of a strong acid like hydrochloric acid, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid include:
2-(Carboxyphenyl)imidazole: Similar structure but lacks the additional carboxylic acid group at the 5 position.
2-(Carboxyphenyl)benzimidazole: Similar structure but with different substitution patterns on the benzimidazole ring.
2-(Carboxyphenyl)benzoxazole: Contains an oxazole ring instead of an imidazole ring, leading to different chemical properties and reactivity.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Eigenschaften
CAS-Nummer |
665023-36-9 |
---|---|
Molekularformel |
C15H10N2O4 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-(2-carboxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
DFKNWFVODJGBSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.